molecular formula C38H56N2O10 B1254031 Leucascandrolide A

Leucascandrolide A

Cat. No. B1254031
M. Wt: 700.9 g/mol
InChI Key: ZZQYLRUTULGFDB-MRSXXGGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leucascandrolide A is a natural product found in Leucascandra caveolata with data available.

Scientific Research Applications

Cytotoxic Activity and Antifungal Properties

Leucascandrolide A, initially isolated from the calcareous sponge Leucascandra caveolata, displays significant cytotoxic activity against human cancer cell lines and possesses powerful antifungal properties, particularly against Candida albicans. These attributes highlight its potential as a candidate for developing new anticancer and antifungal agents (Hornberger, Hamblett, & Leighton, 2000).

Inhibition of Mitochondrial ATP Synthesis

Further research into leucascandrolide A and structurally homologous marine natural products like neopeltolide has identified their mechanism of action as inhibitors of mitochondrial ATP synthesis. This was determined through synthetic access and biochemical evaluation, revealing the cytochrome bc(1) complex as their principal cellular target. Such findings offer insights into eukaryotic energy metabolism and present these macrolides as valuable biochemical tools (Ulanovskaya et al., 2008).

Synthetic Access and Applications

The scarcity of naturally available leucascandrolide A has spurred extensive research into its total synthesis. This is crucial for further pharmacological and biochemical analysis, given its limited natural availability. Various studies have focused on developing efficient and stereocontrolled synthetic methods, enabling access to this macrolide and facilitating its study in various biological contexts (Wang, Janjic, & Kozmin, 2005).

Potential as a Biochemical Tool

Leucascandrolide A's potent antiproliferative activity and its role in inhibiting mitochondrial ATP synthesis earmark it as an important biochemical tool. It aids in the study of energy metabolism in eukaryotes, providing a novel perspective on cellular energy production and its disruptions in disease states (Altmann & Carreira, 2008).

properties

Product Name

Leucascandrolide A

Molecular Formula

C38H56N2O10

Molecular Weight

700.9 g/mol

IUPAC Name

[(1R,3R,5R,7R,9R,13R,15S,18S)-3-methoxy-18-methyl-13-[(E)-4-methylpent-1-enyl]-11-oxo-12,19,20-trioxatricyclo[13.3.1.15,9]icosan-7-yl] (Z)-5-[2-[(Z)-3-(methoxycarbonylamino)prop-1-enyl]-1,3-oxazol-4-yl]pent-2-enoate

InChI

InChI=1S/C38H56N2O10/c1-25(2)10-8-12-28-18-29-16-15-26(3)34(48-29)22-30(44-4)19-31-20-32(21-33(47-31)23-37(42)49-28)50-36(41)14-7-6-11-27-24-46-35(40-27)13-9-17-39-38(43)45-5/h7-9,12-14,24-26,28-34H,6,10-11,15-23H2,1-5H3,(H,39,43)/b12-8+,13-9-,14-7-/t26-,28-,29-,30+,31+,32+,33+,34+/m0/s1

InChI Key

ZZQYLRUTULGFDB-MRSXXGGWSA-N

Isomeric SMILES

C[C@H]1CC[C@H]2C[C@@H](OC(=O)C[C@H]3C[C@@H](C[C@H](O3)C[C@H](C[C@H]1O2)OC)OC(=O)/C=C\CCC4=COC(=N4)/C=C\CNC(=O)OC)/C=C/CC(C)C

Canonical SMILES

CC1CCC2CC(OC(=O)CC3CC(CC(O3)CC(CC1O2)OC)OC(=O)C=CCCC4=COC(=N4)C=CCNC(=O)OC)C=CCC(C)C

synonyms

leucascandrolide A
leucascandrolide-A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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